Cas no 938522-04-4 (3-(6-amino-1H-indazol-1-yl)propanoic acid)

3-(6-Amino-1H-indazol-1-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring an indazole core functionalized with an amino group at the 6-position and a propanoic acid moiety at the 1-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of biologically active molecules targeting enzyme inhibition or receptor modulation. The presence of both amino and carboxyl groups enhances its utility in conjugation reactions, enabling the development of peptidomimetics or small-molecule probes. Its well-defined structure and functional group compatibility make it valuable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity.
3-(6-amino-1H-indazol-1-yl)propanoic acid structure
938522-04-4 structure
Product name:3-(6-amino-1H-indazol-1-yl)propanoic acid
CAS No:938522-04-4
MF:C10H11N3O2
MW:205.213241815567
CID:6127422
PubChem ID:22693433

3-(6-amino-1H-indazol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(6-amino-1H-indazol-1-yl)propanoic acid
    • 1H-Indazole-1-propanoic acid, 6-amino-
    • EN300-1106090
    • AKOS010565700
    • 938522-04-4
    • CS-0346084
    • Inchi: 1S/C10H11N3O2/c11-8-2-1-7-6-12-13(9(7)5-8)4-3-10(14)15/h1-2,5-6H,3-4,11H2,(H,14,15)
    • InChI Key: ZRBLTNKJTPBEOB-UHFFFAOYSA-N
    • SMILES: N1(CCC(O)=O)C2=C(C=CC(N)=C2)C=N1

Computed Properties

  • Exact Mass: 205.085126602g/mol
  • Monoisotopic Mass: 205.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.1Ų
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Predicted)
  • Boiling Point: 475.0±25.0 °C(Predicted)
  • pka: 4.33±0.10(Predicted)

3-(6-amino-1H-indazol-1-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1106090-5g
3-(6-amino-1H-indazol-1-yl)propanoic acid
938522-04-4 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1106090-0.25g
3-(6-amino-1H-indazol-1-yl)propanoic acid
938522-04-4 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1106090-0.05g
3-(6-amino-1H-indazol-1-yl)propanoic acid
938522-04-4 95%
0.05g
$647.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1416754-1g
3-(6-Amino-1h-indazol-1-yl)propanoic acid
938522-04-4 98%
1g
¥30592.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1416754-500mg
3-(6-Amino-1h-indazol-1-yl)propanoic acid
938522-04-4 98%
500mg
¥31449.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1416754-50mg
3-(6-Amino-1h-indazol-1-yl)propanoic acid
938522-04-4 98%
50mg
¥23868.00 2024-04-24
Enamine
EN300-1106090-10.0g
3-(6-amino-1H-indazol-1-yl)propanoic acid
938522-04-4
10g
$5221.0 2023-06-10
Enamine
EN300-1106090-1g
3-(6-amino-1H-indazol-1-yl)propanoic acid
938522-04-4 95%
1g
$770.0 2023-10-27
Enamine
EN300-1106090-10g
3-(6-amino-1H-indazol-1-yl)propanoic acid
938522-04-4 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1106090-0.1g
3-(6-amino-1H-indazol-1-yl)propanoic acid
938522-04-4 95%
0.1g
$678.0 2023-10-27

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